5-Methylisoxazole-3-carbonyl Chloride: A Comprehensive Guide to Reactivity, Stability, and Application
5-Methylisoxazole-3-carbonyl Chloride: A Comprehensive Guide to Reactivity, Stability, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-3-carbonyl chloride is a highly reactive acyl chloride that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole ring coupled with a reactive carbonyl chloride, provides a unique combination of steric and electronic properties valuable for the synthesis of novel therapeutic agents.[1] This guide offers an in-depth exploration of its chemical reactivity, stability considerations, and practical applications, providing researchers with the technical insights required for its effective use in the laboratory.
Physicochemical Properties
A summary of the key physical and chemical properties of 5-Methylisoxazole-3-carbonyl chloride is provided below.
| Property | Value | Reference(s) |
| CAS Number | 39499-34-8 | [2] |
| Molecular Formula | C₅H₄ClNO₂ | |
| Molecular Weight | 145.54 g/mol | |
| Appearance | Brown, Liquid Oil | [3] |
| Purity | Typically ≥95-98% | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |
| Synonyms | 5-methyl-3-isoxazolecarbonyl chloride | [4] |
Core Reactivity Profile
The reactivity of 5-Methylisoxazole-3-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the chloride leaving group. This process is highly efficient for the formation of stable amide and ester linkages, which are fundamental components of many active pharmaceutical ingredients (APIs).[1]
Caption: General reaction pathway for the acylation of nucleophiles.
Reactions with Amines (Amide Formation)
The reaction with primary or secondary amines is robust and widely used to synthesize 5-methylisoxazole-3-carboxamides. These derivatives have shown significant potential in drug development, including as antitubercular agents.[6] The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.
Reactions with Alcohols (Ester Formation)
Similarly, alcohols react with 5-Methylisoxazole-3-carbonyl chloride to form the corresponding esters. This reaction may require slightly elevated temperatures or the use of a catalyst, depending on the steric hindrance and nucleophilicity of the alcohol.
Stability and Decomposition
Understanding the stability of 5-Methylisoxazole-3-carbonyl chloride is critical for its successful handling, storage, and use in synthesis.
Moisture Sensitivity and Hydrolysis
The primary stability concern is its extreme sensitivity to moisture.[3] It reacts violently with water in an exothermic hydrolysis reaction to form the parent 5-methylisoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3] This degradation pathway not only consumes the reactive starting material but also introduces acidic impurities that can complicate subsequent reactions and purifications. The liberation of toxic HCl gas necessitates that the compound be handled in a well-ventilated chemical fume hood at all times.[3]
Caption: The primary decomposition pathway via hydrolysis.
Storage and Handling Recommendations
To mitigate decomposition, 5-Methylisoxazole-3-carbonyl chloride must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] Refrigeration at 2-8°C is recommended to preserve its integrity over time. All glassware and solvents used in reactions must be scrupulously dried to prevent inadvertent hydrolysis.
Synthesis and Preparation
5-Methylisoxazole-3-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 5-methylisoxazole-3-carboxylic acid. The most common laboratory method involves chlorination with thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Workflow for the synthesis of the target acyl chloride.
The use of thionyl chloride is effective and common, often with a catalytic amount of N,N-dimethylformamide (DMF).[7] The reaction proceeds by converting the carboxylic acid to the highly reactive acyl chloride, with the evolution of sulfur dioxide and HCl gases.[7]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of 5-Methylisoxazole-3-carbonyl chloride.
Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[7][8]
Materials:
-
5-Methylisoxazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
Reaction flask with reflux condenser and drying tube (e.g., CaCl₂)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube. Ensure all glassware is oven-dried.
-
Charging the Flask: Add 5-methylisoxazole-3-carboxylic acid to the flask, followed by anhydrous toluene to create a suspension.
-
Catalyst Addition: Add a catalytic amount of DMF to the stirred suspension.
-
Reagent Addition: Slowly add thionyl chloride to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting crude 5-Methylisoxazole-3-carbonyl chloride is a brown oil and can often be used directly in the next step without further purification. For high-purity requirements, distillation under high vacuum can be performed.
Protocol 2: General Procedure for Acylation of an Amine (Amide Formation)
This protocol outlines a general method for synthesizing 5-methylisoxazole-3-carboxamides.[6]
Materials:
-
5-Methylisoxazole-3-carbonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Reaction flask, addition funnel, and nitrogen/argon line
Procedure:
-
Setup: In a fume hood, add the desired amine and anhydrous DCM to a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 5-Methylisoxazole-3-carbonyl chloride in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide.
Safety and Handling
DANGER: 5-Methylisoxazole-3-carbonyl chloride is a corrosive material that causes severe skin burns and eye damage.[3] It reacts violently with water and is moisture-sensitive.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3][5]
-
Handling: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors and liberated HCl gas.[3] Avoid all contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosives.[3] Keep the container tightly closed under an inert atmosphere and away from water and moist air.[3]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
References
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
XiXisys. (2025). GHS 11 (Rev.11) SDS: 5-methylisoxazole-3-carbonyl chloride. [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]
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